molecular formula C9H18ClN3S2 B12108910 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride

2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride

Cat. No.: B12108910
M. Wt: 267.8 g/mol
InChI Key: PRWVMUWKMWNBEE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H18ClN3S2

Molecular Weight

267.8 g/mol

IUPAC Name

2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H17N3S2.ClH/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10;/h7H,3-6,10H2,1-2H3;1H

InChI Key

PRWVMUWKMWNBEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCN.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution from 4-Chloromethylthiazole Derivatives

A foundational approach involves the alkylation of 4-chloromethylthiazole precursors. For example, 2-(dimethylaminomethyl)-4-chloromethylthiazole hydrochloride serves as a pivotal intermediate. Reacting this compound with 2-aminoethanethiol under basic conditions (e.g., triethylamine in dichloromethane) facilitates thioether bond formation. The reaction proceeds via nucleophilic displacement of the chloride group by the thiolate anion, yielding the target amine after hydrochloride salt formation.

Reaction Conditions:

  • Solvent: Dichloromethane or ethanol

  • Temperature: 0–25°C

  • Yield: 65–75% (after purification via recrystallization)

Hydroxymethylthiazole Intermediate Route

An alternative pathway employs 4-hydroxymethylthiazole as a precursor. Oxidation of this intermediate using alkali metal hypohalites (e.g., NaOCl) generates a reactive spirooxirane species, which subsequently reacts with 2-aminoethanethiol hydrochloride. Spectroscopic studies confirm the transient formation of the spirooxirane intermediate, characterized by distinct NMR signals at δ 3.8–4.2 ppm (oxirane protons) and δ 7.2–7.5 ppm (thiazole C-H).

Optimization Insight:

  • Hypohalite Concentration: Excess NaOCl (1.5–2.0 eq) ensures complete oxidation.

  • Reaction Time: 4–6 hours at 40°C maximizes intermediate stability.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, industrial methods utilize continuous flow reactors for critical steps like thioether formation. This technology improves heat transfer and reduces side reactions (e.g., over-oxidation), achieving yields >80% with a throughput of 10–15 kg/hr.

Key Parameters:

  • Residence Time: 20–30 minutes

  • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) minimize byproducts.

Purification and Isolation

Final purification involves sequential steps:

  • Solvent Extraction: Ethyl acetate/water partitioning removes unreacted amines.

  • Chromatography: Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the hydrochloride salt.

  • Recrystallization: Methanol/diethyl ether mixtures yield crystals with >99% purity.

Comparative Analysis of Methodologies

Method Starting Material Yield (%) Purity (%) Scalability
Nucleophilic Substitution4-Chloromethylthiazole65–7598–99Moderate
Hydroxymethylthiazole4-Hydroxymethylthiazole70–8097–98High
Continuous FlowPre-formed thiazole derivative80–8599.5Industrial

Table 1: Performance metrics of synthetic routes. The continuous flow method outperforms batch processes in yield and scalability.

Mechanistic Insights and Side Reactions

Thioether Formation Dynamics

The thioether linkage forms via an SN2 mechanism, as evidenced by inversion of configuration at the methylene carbon. Competing elimination reactions are suppressed by maintaining pH < 8 and low temperatures (0–10°C).

Byproduct Mitigation

  • Dimethylamine Byproducts: Result from hydrolysis of the dimethylaminomethyl group. Controlled stoichiometry (1:1.05 ratio of thiol to chloride) minimizes this issue.

  • Disulfide Formation: Additives like ascorbic acid (0.5–1.0 wt%) prevent oxidative coupling of thiols.

Recent Advancements and Patents

A 2024 patent (CN114989158A) discloses a solvent-free mechanochemical synthesis using ball milling. This method reduces environmental impact and achieves 85% yield in 2 hours by avoiding volatile organic compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the dimethylamino group, potentially leading to the formation of thiazolidine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study involving the synthesis of thiazole derivatives demonstrated that compounds similar to 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride showed promising activity against various bacterial strains, including Bacillus subtilis and Aspergillus niger . This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Thiazole-based compounds have been investigated for their anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Research has shown that certain thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Central Nervous System Effects

The dimethylamino group present in the compound suggests possible interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. Studies on related thiazole compounds indicate potential anxiolytic and antidepressant effects, warranting further exploration of this compound in neuropharmacological contexts .

Synthetic Pathways

The synthesis of 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride involves multi-step reactions starting from commercially available thiazole derivatives. The optimization of these synthetic routes is crucial for enhancing yield and purity, thereby facilitating the development of pharmaceutical formulations .

Formulation Considerations

Given the compound's properties, formulating it into effective dosage forms is essential for maximizing bioavailability and therapeutic efficacy. The salt form (hydrochloride) enhances solubility, which is a critical factor in drug formulation .

Case Studies

Mechanism of Action

The mechanism of action of 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The thiazole ring and the dimethylamino group allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine hydrochloride
  • Molecular Formula : C₉H₁₇N₃S₂·HCl
  • Molecular Weight : 231.38 g/mol (base) + 36.46 g/mol (HCl) = 267.84 g/mol
  • CAS No.: 78441-62-0
  • Key Features: Thiazole core with dimethylaminomethyl (-CH₂N(CH₃)₂) and methylsulfanylethanamine (-CH₂-S-CH₂CH₂NH₂·HCl) substituents. Hydrochloride salt enhances solubility and stability .
  • Applications: Pharmaceutical intermediate, notably referenced as an impurity in nizatidine synthesis (H₂ antagonist class) .

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Compound Name Core Structure Substituents/Modifications CAS No. Reference
Target Compound 1,3-Thiazole -CH₂N(CH₃)₂ at C2; -CH₂-S-CH₂CH₂NH₂·HCl at C4 78441-62-0
2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride Phenoxy-ethylamine -SCH₃ at C4 of phenyl; -O-CH₂CH₂NH₂·HCl 1211477-99-4
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride 1,2,4-Triazole -CH₃ at C4; -S-CH₂CH₂NH₂·HCl at C3 Not provided
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 1,3-Thiazole -Cl-substituted phenyl at C2; -CH₂NH₂·HCl at C4 1187830-55-2
Cefotiam HCl Cephalosporin Thiazole ring fused to β-lactam; dimethylaminoethyl-tetrazole and acetylated amino groups 66309-69-1

Key Observations :

  • The target compound shares the thiazole core with Cefotiam HCl and chlorophenyl-thiazole derivatives but differs in substituent complexity .
  • Replacement of thiazole with triazole or phenyl groups (e.g., ) reduces bioactivity specificity for H₂ antagonism .

Physicochemical Properties

Property Target Compound 2-(4-Chlorophenyl-thiazole) Derivative Ranitidine HCl Dopamine HCl
Molecular Weight 267.84 g/mol ~300 g/mol (estimated) 350.87 g/mol 189.64 g/mol
Solubility High (HCl salt) Moderate (hydrophobic Cl-phenyl) High (polar groups) High (polar catechol group)
Melting Point Not reported Not reported 69–70°C (free base) 240–250°C (dec.)
LogP (XLogP3) 0.78 ~2.5 (estimated) 1.2 -0.77

Key Observations :

  • The target’s lower LogP (0.78) compared to chlorophenyl-thiazole derivatives (~2.5) suggests better aqueous solubility, critical for drug formulation .
  • Ranitidine’s higher molecular weight reflects its nitroethenediamine and furanyl components, enhancing receptor binding .

Pharmacological Activity

  • Target Compound : Likely modulates histamine H₂ receptors (inferred from its role as a nizatidine impurity) but lacks direct therapeutic use .
  • Cefotiam HCl : Broad-spectrum cephalosporin antibiotic; thiazole enhances β-lactamase stability .
  • Dopamine HCl : Neurotransmitter with cardiovascular and renal applications; structurally distinct (catecholamine) .

Biological Activity

The compound 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine; hydrochloride , also known by its CAS number 78441-63-1, is a thiazole derivative with potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H17N3S2·HCl
  • Molecular Weight : 411.45 g/mol
  • IUPAC Name : 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine; hydrochloride

The compound features a thiazole ring, which is significant due to its known biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study focusing on similar compounds, it was found that modifications to the thiazole ring can enhance antibacterial activity against various pathogens. The specific compound's ability to inhibit bacterial growth has been attributed to its interference with bacterial protein synthesis and cell wall integrity.

Anticancer Potential

Thiazole derivatives have been explored for their anticancer potential. A study demonstrated that compounds with similar structures induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. The compound may exhibit similar mechanisms, potentially making it a candidate for further anticancer drug development.

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological effects. Compounds with such functional groups have been studied for their impact on neurotransmitter systems. For instance, they may act as modulators of serotonin and dopamine receptors, which could be relevant in treating mood disorders or neurodegenerative diseases.

  • Protein Synthesis Inhibition : The compound may disrupt bacterial protein synthesis by binding to ribosomal subunits.
  • Apoptosis Induction : Similar thiazole derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Neurotransmitter Modulation : The presence of the dimethylamino group suggests interactions with neurotransmitter receptors.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Significant inhibition of Gram-positive and Gram-negative bacteria was observed with related thiazole compounds, indicating potential effectiveness against infections .
Anticancer Activity In vitro studies showed that thiazole derivatives induced apoptosis in various cancer cell lines through mitochondrial pathways .
Neuropharmacological Effects Compounds with similar structures exhibited modulation of serotonin receptors, suggesting potential applications in treating depression .

Q & A

Q. What are the primary spectroscopic methods for characterizing this compound, and how do they validate structural integrity?

Characterization involves nuclear magnetic resonance (NMR) for verifying the thiazole ring, dimethylamino group, and sulfanyl-ethanamine backbone. High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C₉H₁₇N₃S₂·HCl) and molecular weight (231.4 g/mol for the free base; 267.9 g/mol with HCl) . Infrared (IR) spectroscopy identifies functional groups like N–H stretches (amine) and C–S bonds. XLogP3 (0.4) predicts moderate lipophilicity, influencing solubility in aqueous buffers .

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions affect yield?

A multi-step synthesis typically involves:

Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives.

Methylsulfanyl-ethanamine linkage through nucleophilic substitution or thiol-ene chemistry.

Hydrochloride salt formation via acid-base titration in polar solvents like ethanol .
Key variables include temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios of reagents (e.g., 1:1.2 for thiol-to-alkyl halide). Yields range from 40–65%, with impurities monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from varying experimental conditions:

  • pH-dependent solubility : The free base is sparingly soluble in water (<1 mg/mL), while the hydrochloride salt improves solubility (>10 mg/mL in pH 3–4 buffers).
  • Counterion effects : Compare with analogs like [4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride, which shows higher solubility due to additional protonation sites .
    Methodology : Use dynamic light scattering (DLS) to assess aggregation and HPLC with charged aerosol detection (CAD) to quantify solubility under controlled pH and ionic strength .

Q. What strategies optimize in vitro assays for evaluating this compound’s biological activity?

  • Receptor binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for targets like histamine receptors, referencing structurally similar compounds (e.g., cimetidine derivatives) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. The dimethylamino group may undergo N-demethylation, requiring stabilization via prodrug design .
  • Cell permeability : Perform Caco-2 monolayer assays with mass balance correction for thiol-mediated adsorption .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

  • Thiazole ring substitution : Replacing the dimethylamino group with morpholine (as in [2-(morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride) increases polarity, reducing plasma protein binding .
  • Sulfanyl linker variation : Replacing –SCH₂– with –SO₂– (e.g., 2-((4-chlorophenyl)sulfonyl) analogs) enhances metabolic stability but reduces CNS penetration .
    Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and in vivo PK studies in rodents to correlate structural changes with AUC and half-life .

Data Interpretation & Experimental Design

Q. How should researchers address inconsistencies in reported IC₅₀ values across studies?

Potential factors:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or endpoint detection methods (luminescence vs. fluorescence).
  • Salt form : Free base vs. hydrochloride salt affects bioavailability.
    Mitigation : Include internal controls (e.g., verapamil for P-gp inhibition assays) and standardize buffer conditions (pH 7.4, 0.1% BSA) .

Q. What analytical techniques validate batch-to-batch consistency in synthesis?

  • HPLC-UV/ELSD : Monitor purity (>97%) and detect impurities (e.g., unreacted thiourea or dimerized byproducts).
  • Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) to identify hygroscopicity issues in the hydrochloride salt .

Comparative & Mechanistic Studies

Q. How does this compound compare to structurally related thiazole derivatives in target selectivity?

Compound Key Structural Feature Selectivity Profile
Target compoundDimethylamino-methyl thiazoleHigh affinity for H₃ receptors
[4-(Pyridin-4-yl)-thiazole]Pyridine substitutionEnhanced kinase inhibition
Cimetidine analogsImidazole-thioether linkagehMATE1 transporter inhibition

Methodology : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-pyrilamine for H₁ receptors) .

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